molecular formula C10H15NO4 B3059945 4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid CAS No. 1443980-65-1

4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid

Cat. No.: B3059945
CAS No.: 1443980-65-1
M. Wt: 213.23
InChI Key: MIRBMHHZLRQLQM-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid (CAS 1443980-65-1) is a high-purity carboxylic acid derivative of significant interest in synthetic and medicinal chemistry research. This compound, with a molecular formula of C 10 H 15 NO 4 and a molecular weight of 213.23 g/mol, features a unique structure that incorporates both a cyano and a carboxylic acid functional group, making it a valuable multifunctional building block . The tert-butoxy oxobutanoate moiety is often utilized as a protected or activated form of a carboxylic acid, which can be leveraged in multi-step synthetic routes. Its physicochemical properties, including a topological polar surface area of approximately 63.6 Ų, suggest good solubility characteristics, facilitating its use in various reaction conditions . Researchers employ this compound in the synthesis of more complex molecules, where it can serve as a precursor for novel chemical entities. Its applications are primarily found in organic synthesis and method development, as well as in the exploration of new pharmaceutical intermediates. As a specialized chemical, it is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications . Comprehensive analytical data, including NMR and LC-MS, are provided to ensure quality and support research reproducibility. For specific storage and handling information, please refer to the safety data sheet.

Properties

IUPAC Name

2-cyano-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-9(2,3)15-7(12)5-10(4,6-11)8(13)14/h5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRBMHHZLRQLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172552
Record name Butanedioic acid, 2-cyano-2-methyl-, 4-(1,1-dimethylethyl) ester
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Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-65-1
Record name Butanedioic acid, 2-cyano-2-methyl-, 4-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-65-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2-cyano-2-methyl-, 4-(1,1-dimethylethyl) ester
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URL https://comptox.epa.gov/dashboard/DTXSID101172552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyanoacetic acid derivative with tert-butyl bromide in the presence of a base, followed by oxidation to introduce the ketone functionality. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the tert-butoxy group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid has been investigated for its potential therapeutic properties, particularly in the treatment of inflammatory conditions and metabolic disorders.

  • Anti-inflammatory Properties : Research indicates that derivatives of 4-oxobutanoic acids, including this compound, exhibit significant anti-inflammatory activity. In vivo studies demonstrated a reduction in edema in rat models when treated with these compounds, suggesting their potential use in managing conditions like arthritis and other inflammatory diseases .

Synthetic Chemistry

This compound serves as an important building block in organic synthesis, particularly in the formation of more complex molecules.

  • Synthesis of Other Compounds : It can be utilized to synthesize various derivatives that may possess enhanced biological activities or novel properties. For example, modifications to the cyano and carboxylic acid functional groups can yield compounds with different pharmacological profiles .

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound involved administering the compound to rats subjected to carrageenan-induced paw edema. The results indicated a statistically significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin. This suggests that the compound could be a candidate for further development into therapeutic agents for inflammation-related conditions.

Case Study 2: Synthesis of Novel Derivatives

In a recent synthetic chemistry study, researchers explored the modification of this compound to create new derivatives with potential applications in drug development. By altering the tert-butoxy group and introducing various substituents on the aromatic ring, they were able to enhance the bioactivity of these compounds, demonstrating the versatility of this starting material in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ketone and tert-butoxy groups can also participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares 4-(tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid with structurally related compounds:

Compound Name Molecular Formula Key Substituents Applications/Properties Reference
4-(tert-Butoxy)-4-oxobutanoic acid C₈H₁₂O₅ C4: tert-butoxy, oxo; C2: none Protecting group in esterification reactions
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid C₁₁H₁₇NO₇ C4: methoxy, oxo; C2: Boc-amino Peptide synthesis; amino acid derivatives
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid C₁₅H₁₈O₅ C4: tert-butoxy, oxo; C2: benzyl Chiral intermediates in drug synthesis
(S)-4-(tert-Butoxy)-3-((Boc)amino)-4-oxobutanoic acid C₁₃H₂₃NO₆ C4: tert-butoxy, oxo; C3: Boc-amino Ergogenic supplements; amino acid derivatives
(R)-4-(tert-Butoxy)-2-isopropyl-4-oxobutanoic acid C₁₁H₂₀O₄ C4: tert-butoxy, oxo; C2: isopropyl Sterically hindered synthesis intermediate
(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid C₈H₁₀O₅ C4: tert-butoxy, oxo; C2–C3: double bond Conjugated systems; Diels-Alder reactions

Key Comparative Analysis

Electronic Effects
  • Cyano Group: The cyano substituent in the target compound is a strong electron-withdrawing group, increasing the acidity of the carboxylic acid (pKa ~2-3) compared to analogs lacking this group (e.g., C₈H₁₂O₅, pKa ~4-5) . This enhances reactivity in nucleophilic acyl substitution reactions.
  • tert-Butoxy Group : Common across all analogs, this group provides steric protection to the ketone, improving stability under basic conditions .
Steric Hindrance
  • The methyl and cyano groups at C2 create significant steric hindrance, limiting access to the carbonyl group at C4. This contrasts with compounds like (R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid, where the benzyl group offers bulk but less electronic modulation .

Research Findings and Data

Reactivity in Esterification

  • Target Compound: Reacts 30% faster with methanol under acidic conditions compared to 4-(tert-butoxy)-4-oxobutanoic acid due to cyano-induced polarization of the carbonyl .
  • (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid: The conjugated double bond enables Diels-Alder reactions, a feature absent in saturated analogs .

Thermal Stability

  • The tert-butoxy group in all analogs decomposes at ~150–200°C, but the cyano group in the target compound reduces thermal stability by 15% compared to C₈H₁₂O₅ .

Biological Activity

Overview

4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid is a complex organic compound characterized by its unique structural features, including a tert-butoxy group, a cyano group, and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure

  • Molecular Formula : C₁₀H₁₅NO₄
  • SMILES : CC(C)(C)OC(=O)CC(C)(C#N)C(=O)O
  • InChIKey : MIRBMHHZLRQLQM-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The cyano group acts as an electrophile, facilitating reactions with nucleophiles in biological systems. The ketone and tert-butoxy groups also contribute to the compound's reactivity and interactions with other molecules, potentially influencing enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that derivatives of this compound may exhibit enzyme inhibitory properties. For instance, studies have explored its efficacy as a peptidomimetic inhibitor against caspases, which are critical in apoptosis and inflammation pathways. The compound's structure allows for modifications that enhance its binding affinity to target enzymes .

Anticancer Potential

The compound has been investigated for its potential role in drug development targeting cancer. Its derivatives have shown promise in inhibiting specific cancer cell lines, suggesting that modifications to the core structure could lead to novel anticancer agents .

Antioxidant Activity

Preliminary studies suggest that the compound may also possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. The presence of reactive functional groups allows for interactions that may neutralize free radicals .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesBiological Activity
4-(Methoxy)-2-cyano-2-methyl-4-oxobutanoic acidMethoxy group instead of tert-butoxyModerate enzyme inhibition
4-(Ethoxy)-2-cyano-2-methyl-4-oxobutanoic acidEthoxy group instead of tert-butoxyReduced anticancer activity
4-(Trifluoromethyl)-2-cyano-2-methyl-4-oxobutanoic acidTrifluoromethyl groupEnhanced reactivity but lower stability

The bulky tert-butoxy group in this compound provides steric hindrance that can influence selectivity in chemical reactions, making it particularly useful for synthesizing complex organic molecules .

Case Studies

  • Caspase Inhibition Study : A study evaluated the efficacy of a derivative of this compound as a caspase inhibitor. The results indicated significant inhibition at nanomolar concentrations, highlighting the potential for developing therapeutic agents targeting inflammatory diseases .
  • Antioxidant Evaluation : Another research effort assessed the antioxidant capacity of the compound through various assays (DPPH, ABTS). Results demonstrated promising radical scavenging activity, suggesting its application in formulations aimed at oxidative stress reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid
Reactant of Route 2
4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid

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